molecular formula C16H21N3O2 B599778 tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 167262-98-8

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate

Cat. No. B599778
M. Wt: 287.363
InChI Key: FDNWDFSSIBIHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383821B2

Procedure details

A flask was charged with sodium hydride (5.08 g, 127 mmol) and dimethylformamide (100 ml) at 0° C. under nitrogen. 2-(Pyridin-3-yl)acetonitrile (5 g, 42.3 mmol) was added in 25 mL of dimethylformamide via addition funnel over 20 min. After 20 min, tert-butyl bis(2-chloroethyl)carbamate (12.81 g, 52.9 mmol) was added in 20 mL of dimethylformamide via addition funnel over 20 min. The reaction was allowed to stir at 0° C. for 2 h and then at 60° C. for 12 h. The reaction was quenched with 10% sodium bicarbonate (100 mL) and extracted with ethyl acetate (5×100 mL). The organics were collected, washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified via column chromatography (10% 2M ammonia in methanol, 90% dichloromethane) to yield 7.5 g (49%) of desired product. Mass Spec.: 288.20 (MH)+. LC tr=1.380 min (Phenomenex-Luna 4.6×50 mm S10, 10% MeOH/90% H2O/0.1% TFA→90% MeOH/10% H2O/0.1% TFA Gradient Time=2 min, Flow rate=4 mL/min)
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
12.81 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH2:9][C:10]#[N:11])[CH:4]=1.Cl[CH2:13][CH2:14][N:15]([CH2:23][CH2:24]Cl)[C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19]>CN(C)C=O>[C:10]([C:9]1([C:5]2[CH:4]=[N:3][CH:8]=[CH:7][CH:6]=2)[CH2:24][CH2:23][N:15]([C:16]([O:17][C:18]([CH3:20])([CH3:19])[CH3:21])=[O:22])[CH2:14][CH2:13]1)#[N:11] |f:0.1|

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC#N
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
12.81 g
Type
reactant
Smiles
ClCCN(C(OC(C)(C)C)=O)CCCl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% sodium bicarbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×100 mL)
CUSTOM
Type
CUSTOM
Details
The organics were collected
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography (10% 2M ammonia in methanol, 90% dichloromethane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.